molecular formula C18H25ClN2O3 B5567954 [4-(2-chloro-5-piperidin-1-ylbenzoyl)-1,4-oxazepan-6-yl]methanol

[4-(2-chloro-5-piperidin-1-ylbenzoyl)-1,4-oxazepan-6-yl]methanol

Cat. No. B5567954
M. Wt: 352.9 g/mol
InChI Key: HWDNUPRSNCUVMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "[4-(2-chloro-5-piperidin-1-ylbenzoyl)-1,4-oxazepan-6-yl]methanol" involves complex organic reactions, including condensation, substitution, and cyclization steps. Studies like those conducted by Benakaprasad et al. (2007) on related compounds involve the condensation of piperidinyl methanol with chlorobenzene sulfonylchloride in the presence of solvents and bases, revealing insights into the synthetic pathways that could be adapted for the target compound (Benakaprasad et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds structurally related to the target molecule has been characterized by X-ray crystallography, showcasing features like the chair conformation of the piperidine ring and distorted tetrahedral geometry around sulfur atoms. These studies provide a foundational understanding of the three-dimensional arrangement and geometric considerations relevant to the compound of interest (Benakaprasad et al., 2007).

Chemical Reactions and Properties

Chemical properties of similar compounds involve reactivity patterns typical of chloro-substituted benzoyl compounds and piperidine derivatives. The literature indicates various functional group transformations, nucleophilic substitutions, and the formation of hydrogen bonds, which are crucial for understanding the chemical behavior of "[4-(2-chloro-5-piperidin-1-ylbenzoyl)-1,4-oxazepan-6-yl]methanol" (Karthik et al., 2021).

Physical Properties Analysis

Physical properties, including melting points, solubility, and crystal structure, are essential for comprehending the practical applications and handling of the compound. Studies similar to those by Karthik et al. (2021) on related molecules provide insights into these aspects through thermal analysis and crystallography, offering a basis for predicting the physical characteristics of the compound (Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties of "[4-(2-chloro-5-piperidin-1-ylbenzoyl)-1,4-oxazepan-6-yl]methanol" can be inferred from studies on structurally or functionally similar compounds. These include reactivity towards various reagents, stability under different conditions, and the potential for undergoing a range of organic reactions. Such analyses are crucial for applications in synthesis, medicinal chemistry, and material science (Karthik et al., 2021).

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds synthesized from amino substituted benzothiazoles and chloropyridine derivatives exhibit antimicrobial activity against strains of bacteria and fungi. These compounds, including amide derivatives formed through condensation reactions, demonstrate variable and modest activity, suggesting potential applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Crystal Structure Characterization

Research focusing on the synthesis and crystal structure characterization of compounds similar to the target molecule, such as 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, provides detailed insights into their molecular geometry. These studies are crucial for understanding the potential interactions and reactivity of these compounds, which might be applied in designing drugs or materials with specific properties (Benakaprasad et al., 2007).

Molecular Docking and Anticancer Activity

Molecular docking studies are instrumental in predicting the potential efficacy of compounds as anticancer agents. By examining the interaction between synthesized compounds and target proteins, researchers can identify promising candidates for further development. Some compounds with pyridine and pyrazoline moieties have been evaluated for their anticancer and antimicrobial activities, showcasing the diverse potential applications of these chemicals (Katariya, Vennapu, & Shah, 2021).

Drug Discovery and EGFR Inhibition

In the context of drug discovery, particularly for cancer treatment, the synthesis and evaluation of benzimidazole derivatives bearing triazole as epidermal growth factor receptor (EGFR) inhibitors highlight the importance of structural and conformational analyses. These studies not only help in understanding the mechanism of action but also in optimizing compounds for higher efficacy and selectivity, underscoring the critical role of chemical synthesis in therapeutic advancements (Karayel, 2021).

Future Directions

Piperidine derivatives continue to be a focus in the field of drug discovery due to their wide range of biological activities. Future research will likely continue to explore the synthesis and applications of these compounds .

properties

IUPAC Name

(2-chloro-5-piperidin-1-ylphenyl)-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O3/c19-17-5-4-15(20-6-2-1-3-7-20)10-16(17)18(23)21-8-9-24-13-14(11-21)12-22/h4-5,10,14,22H,1-3,6-9,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDNUPRSNCUVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)Cl)C(=O)N3CCOCC(C3)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2-Chloro-5-piperidin-1-ylbenzoyl)-1,4-oxazepan-6-yl]methanol

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